1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine
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Overview
Description
1-Cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine is a complex organic compound featuring a cyclopropyl group, a quinolizine derivative, and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine typically involves multiple steps, starting from readily available starting materials. The first step might involve the formation of the cyclopropyl group through a cyclopropanation reaction. The quinolizine ring system is then introduced via cyclization reactions under controlled conditions. The final step would involve the incorporation of the methanamine group, likely through reductive amination.
Industrial Production Methods
Industrial synthesis may utilize high-throughput methods, optimized reaction conditions, and catalysts to enhance yield and purity. Process optimization in scaling up typically focuses on the cost-effectiveness and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine undergoes several types of chemical reactions, such as oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions typically employ alkyl halides and appropriate solvents to facilitate the process.
Major Products Formed
Oxidation leads to the formation of ketones or carboxylic acids.
Reduction results in the respective amines or alcohols.
Substitution reactions yield a variety of substituted derivatives, each with distinct functional properties.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural components make it an excellent building block in medicinal chemistry for drug development.
Biology
Research into this compound's biological activity has shown promise in areas such as enzyme inhibition and receptor binding. Its structure enables interactions with biological macromolecules, providing insights into new therapeutic agents.
Medicine
Potential medical applications include its use as a pharmacophore in designing new drugs. Studies have demonstrated its efficacy in pre-clinical models for various diseases, including neurological disorders.
Industry
In the industrial sector, its role as a precursor in the production of specialty chemicals, agrochemicals, and materials science has been recognized. Its diverse reactivity profiles make it versatile for developing new industrial processes and products.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can lead to changes in the biological pathways involved, modulating physiological responses and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-N-methyl-1,2,3,4-tetrahydroquinoline
Cyclopropylaminomethylquinoline derivatives
Uniqueness
Compared to similar compounds, 1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine stands out due to its specific combination of a cyclopropyl group and a quinolizine ring. This unique structure contributes to its distinct chemical properties and reactivity patterns, offering advantages in various scientific applications.
There you go! Feel free to dive into the specifics, and let's keep exploring the world of chemistry.
Properties
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-1-cyclopropylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-2-8-16-9-3-4-13(14(16)5-1)11-15-10-12-6-7-12/h12-15H,1-11H2/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELDYSPHUYTON-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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